cyclo(1,11)H-ESIYDPGDDIK-OH
Description
Cyclo(1,11)H-ESIYDPGDDIK-OH is a macrocyclic peptide featuring a disulfide bridge between cysteine residues at positions 1 and 11. The cyclization via a disulfide bond enhances conformational stability, which may influence its bioavailability and target specificity.
Properties
Molecular Formula |
C54H80N12O21 |
|---|---|
Molecular Weight |
1233.3 g/mol |
IUPAC Name |
(3S,6S,9S,12S,15S,24S,27S,30S,33S,39S)-15-amino-9,27-bis[(2S)-butan-2-yl]-3,30,33-tris(carboxymethyl)-12-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]-2,5,8,11,14,18,26,29,32,35,38-undecaoxo-1,4,7,10,13,19,25,28,31,34,37-undecazabicyclo[37.3.0]dotetracontane-24-carboxylic acid |
InChI |
InChI=1S/C54H80N12O21/c1-5-26(3)43-51(83)59-31(54(86)87)10-7-8-18-56-38(69)17-16-30(55)45(77)63-36(25-67)49(81)65-44(27(4)6-2)52(84)61-32(20-28-12-14-29(68)15-13-28)46(78)62-35(23-42(75)76)53(85)66-19-9-11-37(66)50(82)57-24-39(70)58-33(21-40(71)72)47(79)60-34(22-41(73)74)48(80)64-43/h12-15,26-27,30-37,43-44,67-68H,5-11,16-25,55H2,1-4H3,(H,56,69)(H,57,82)(H,58,70)(H,59,83)(H,60,79)(H,61,84)(H,62,78)(H,63,77)(H,64,80)(H,65,81)(H,71,72)(H,73,74)(H,75,76)(H,86,87)/t26-,27-,30-,31-,32-,33-,34-,35-,36-,37-,43-,44-/m0/s1 |
InChI Key |
QVRGILAZQGYCSV-ZGJOQXBESA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@@H](CCCCNC(=O)CC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(=O)O)CC(=O)O)CC(=O)O)CC3=CC=C(C=C3)O)[C@@H](C)CC)CO)N)C(=O)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(CCCCNC(=O)CCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CC(=O)O)CC(=O)O)CC3=CC=C(C=C3)O)C(C)CC)CO)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Cyclo(1,11)H-ESIYDPGDDIK-OH involves the formation of a cyclic peptide structure through peptide bond formation. The synthetic route typically includes the following steps:
Solid-phase peptide synthesis (SPPS): This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Cyclization: The linear peptide is cleaved from the resin and cyclized through the formation of a peptide bond between the N-terminal and C-terminal ends.
Chemical Reactions Analysis
Cyclo(1,11)H-ESIYDPGDDIK-OH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Scientific Research Applications
Cyclo(1,11)H-ESIYDPGDDIK-OH has several scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide cyclization and stability.
Biology: It is used to investigate cell adhesion mechanisms and interactions with cell surface receptors.
Industry: It is used in the development of new materials and coatings with specific adhesion properties.
Mechanism of Action
Cyclo(1,11)H-ESIYDPGDDIK-OH exerts its effects by interacting with cell surface receptors involved in cell adhesion. The cyclic structure of the peptide allows it to bind to specific receptors, modulating their activity and influencing cell adhesion processes. The molecular targets include receptors such as integrins and cadherins, which play crucial roles in cell-cell and cell-matrix interactions .
Comparison with Similar Compounds
Structural and Functional Differences
Cyclo(1,11)H-ESIYDPGDDIK-OH belongs to the macrocyclic peptide class, distinct from smaller DKPs and cyclic dipeptides. Key differences include:
*Estimated based on amino acid composition.
- Size and Complexity : The target compound’s larger size enables more diverse interactions with biological targets, whereas DKPs like cyclo(Leu-Leu) are restricted by their two-residue framework.
- Cyclization Mechanism : Disulfide bonds (target) require oxidative conditions, while DKPs form via intramolecular amide bonds under milder synthetic conditions .
Challenges and Opportunities
- Synthesis Complexity : Macrocyclic peptides require precise control of cyclization and disulfide pairing, increasing synthetic difficulty compared to DKPs .
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